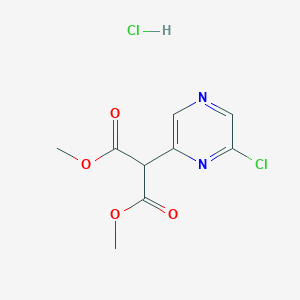![molecular formula C15H16N4O3 B13937179 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol CAS No. 63467-05-0](/img/structure/B13937179.png)
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol is a chemical compound with the molecular formula C15H16N4O3 and a molecular weight of 300.31 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group (-NO2) and the other with a methyl group (-CH3). This compound is known for its vibrant color and is often used in dye and pigment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol typically involves the diazotization of 4-nitroaniline followed by azo coupling with 2-methyl-4-aminophenol. The reaction conditions generally include acidic media for diazotization and a basic environment for the coupling reaction . The process can be summarized as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group also plays a role in its reactivity, contributing to its electron-withdrawing properties and influencing its interactions with other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol: Similar structure but with a chloro substituent instead of a methyl group.
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: Contains an ethyl group instead of a methyl group.
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Features an imino group linking two azo compounds.
Uniqueness
The uniqueness of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol lies in its specific substituents, which influence its chemical reactivity and applications. The presence of both a nitro and a methyl group provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
63467-05-0 |
|---|---|
Formule moléculaire |
C15H16N4O3 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-13(4-7-15(11)16-8-9-20)18-17-12-2-5-14(6-3-12)19(21)22/h2-7,10,16,20H,8-9H2,1H3 |
Clé InChI |
XPNPVCPVYKXTJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
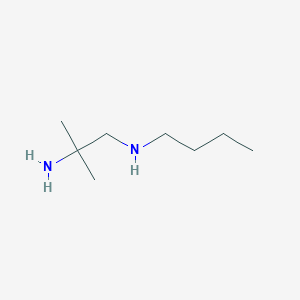
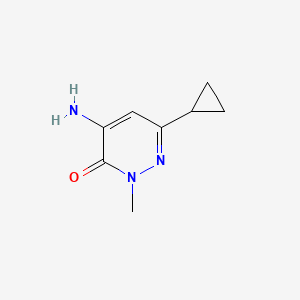
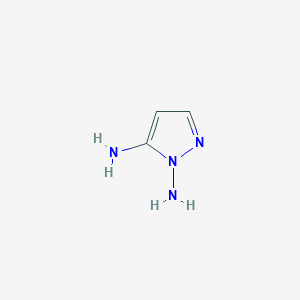
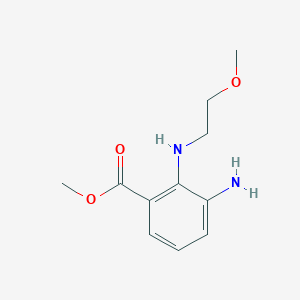
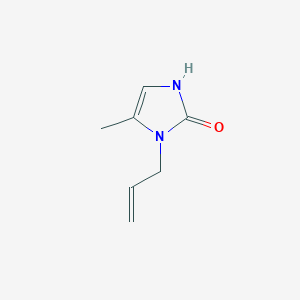
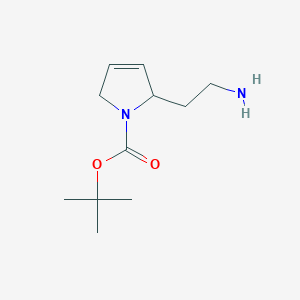

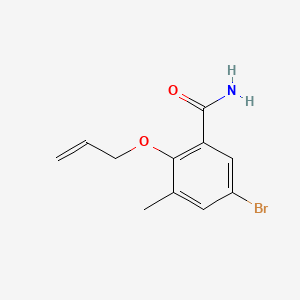
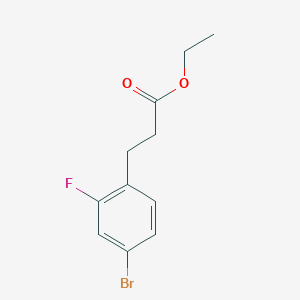
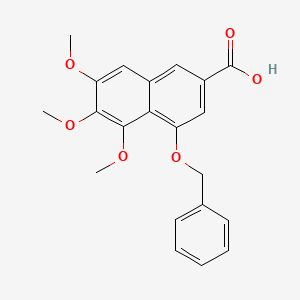
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

